molecular formula C34H34N8O5 B8091320 (R)-methyl 2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoate

(R)-methyl 2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoate

Cat. No.: B8091320
M. Wt: 634.7 g/mol
InChI Key: VJDPONPEFFXYCK-JOCHJYFZSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name is 2-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoic acid methyl ester . This nomenclature reflects its hybrid structure:

  • Purine core : A 7-substituted purine with a but-2-yn-1-yl group at position 7 and a 3-methyl substituent.
  • Quinazoline moiety : A 4-methylquinazolin-2-ylmethyl group attached to the purine’s N1 position.
  • Piperidine-carbamoyl linkage : A piperidine ring at position 8 of the purine, connected via a carbamoyl group to a benzoate ester.

Synonyms include Linagliptin Impurity 30 and CS-M2713 , indicating its role as a synthetic byproduct in the production of the antidiabetic drug linagliptin.

Molecular Architecture: Purine-Quinazoline-Piperidine Hybrid Framework

The molecule’s architecture integrates three pharmacophoric elements:

Structural Component Key Features
Purine core - 2,6-Dioxo-2,3,6,7-tetrahydro-1H-purine scaffold
- But-2-yn-1-yl group at position 7
Quinazoline substituent - 4-Methylquinazolin-2-ylmethyl group at N1
- Enhances lipophilicity and target binding
Piperidine-carbamoyl-benzoate - (R)-configured piperidine at position 8
- Carbamoyl linkage to methyl benzoate

This hybrid design mirrors structural motifs found in dipeptidyl peptidase-4 (DPP-4) inhibitors, such as linagliptin, which share purine and quinazoline components.

Stereochemical Considerations of the (R)-Configuration

The piperidine ring’s C3 position adopts an (R)-configuration , critical for molecular interactions. Computational models reveal that this stereochemistry optimizes hydrogen bonding between the carbamoyl group and potential biological targets, such as DPP-4’s catalytic site. Reversal to the (S)-configuration disrupts these interactions, underscoring the enantiomer’s pharmacological inertness.

Computational Modeling of Three-Dimensional Conformation

Density functional theory (DFT) simulations highlight the molecule’s planar purine-quinazoline system and non-planar piperidine-benzoate tail . Key observations include:

  • Purine-quinazoline plane : Stabilized by π-π stacking and intramolecular hydrogen bonds (N–H···O=C).
  • Piperidine ring : Adopts a chair conformation, positioning the carbamoyl group perpendicular to the purine core.
  • But-2-yn-1-yl chain : Projects into hydrophobic pockets in molecular docking studies with DPP-4.
Optimized 3D Conformation (Simplified):  
Purine-Quinazoline Plane  
     |  
Piperidine (Chair)  
     |  
Benzoate Ester (Perpendicular)

Comparative Analysis with Structurally Related DPP-4 Inhibitors

The compound shares structural homology with linagliptin (BI-1356), a DPP-4 inhibitor with an IC50 of 1 nM. Key comparisons:

Feature This Compound Linagliptin
Purine substitution But-2-yn-1-yl at position 7 Ethynyl group at position 7
Quinazoline group 4-Methylquinazolin-2-ylmethyl Unsubstituted quinazoline
Piperidine stereochemistry (R)-configuration (S)-configuration
Bioactivity Not characterized (impurity) IC50 = 1 nM (DPP-4 inhibition)

The but-2-yn-1-yl group may enhance metabolic stability compared to linagliptin’s ethynyl substituent, while the 4-methylquinazoline could increase target affinity.

Properties

IUPAC Name

methyl 2-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N8O5/c1-5-6-18-41-28-29(39(3)34(46)42(31(28)44)20-27-35-21(2)23-13-9-10-16-26(23)37-27)38-33(41)40-17-11-12-22(19-40)36-30(43)24-14-7-8-15-25(24)32(45)47-4/h7-10,13-16,22H,11-12,17-20H2,1-4H3,(H,36,43)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDPONPEFFXYCK-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C4=CC=CC=C4C(=O)OC)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)C4=CC=CC=C4C(=O)OC)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-methyl 2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoate (CAS: 2444011-29-2) is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacologically relevant moieties, including quinazoline and purine derivatives, which are known for their diverse biological activities.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC34H34N8O5
Molecular Weight634.7 g/mol
IUPAC Namemethyl (R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1...
Purity98%

The structural complexity of this compound suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in oncology and neurological disorders. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as inhibitors of receptor tyrosine kinases (RTKs), particularly c-MET. In vitro assays have shown that related compounds can inhibit cancer cell proliferation effectively:

  • Inhibition of MET Kinase : Compounds structurally similar to (R)-methyl 2... have demonstrated inhibition of MET kinase activity at concentrations ranging from 10 to 50 μM, with percentage inhibitions between 37.1% and 66.3% .
  • Cell Line Studies : The antiproliferative effects were tested on various cancer cell lines including EBC-1 (lung cancer), HT-29 (colon cancer), and U-87MG (glioblastoma), showing IC50 values indicative of potent activity .
  • Mechanism of Action : The mechanism involves induction of apoptosis in cancer cells, confirmed through Hoechst staining assays, indicating that these compounds can trigger programmed cell death pathways .

Neuroprotective Effects

The presence of quinazoline and purine structures in the compound suggests potential neuroprotective properties:

  • Inhibition of MAO : Similar compounds have been reported to inhibit monoamine oxidases (MAO A and B), which are crucial in neurodegenerative diseases .
  • Cytotoxicity Studies : In neuroblastoma cell lines, certain derivatives showed improved viability against amyloid-beta-induced toxicity, suggesting a role in Alzheimer's disease therapy .

Case Studies

Several case studies have been published that explore the biological activity of related compounds:

  • Quinazolinone Derivatives : A study demonstrated that specific quinazolinone derivatives exhibited strong anticancer effects against lung cancer cells with MET amplification, emphasizing the relevance of this structural motif in drug design .
  • Triazole Derivatives : Research into triazole-containing compounds has revealed their broad spectrum of biological activities, including antibacterial and anticancer properties, further supporting the potential efficacy of (R)-methyl 2... as a therapeutic agent .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C33H32N8O5
  • Molecular Weight : 620.67 g/mol

IUPAC Name

The IUPAC name of the compound is:

 R 2 1 7 but 2 yn 1 yl 3 methyl 1 4 methylquinazolin 2 yl methyl 2 6 dioxo 2 3 6 7 tetrahydro 1H purin 8 yl piperidin 3 yl carbamoyl benzoic acid\text{ R 2 1 7 but 2 yn 1 yl 3 methyl 1 4 methylquinazolin 2 yl methyl 2 6 dioxo 2 3 6 7 tetrahydro 1H purin 8 yl piperidin 3 yl carbamoyl benzoic acid}

Structural Features

The compound features a complex arrangement of rings and functional groups, including:

  • A quinazoline moiety.
  • A piperidine ring.
  • Multiple carbonyl (C=O) groups.

Medicinal Chemistry

The primary application of this compound lies in its role as an impurity in the synthesis of Linagliptin. Understanding its properties and behavior is crucial for ensuring the quality and efficacy of Linagliptin formulations.

Case Study: Linagliptin Synthesis

Linagliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor used to treat type 2 diabetes. The presence of impurities like (R)-methyl 2-((1-(7-(but-2-yn-1-yl)-3-methyl...) can affect the pharmacokinetics and safety profile of the drug. Studies have shown that impurities can influence drug metabolism and efficacy, necessitating rigorous analysis during drug development.

Pharmacological Research

Research indicates that compounds with similar structures may exhibit biological activity related to enzyme inhibition. Investigating (R)-methyl 2... could provide insights into its potential effects on various biological targets.

Structure–Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the compound's structure impact its biological activity. The complexity of this compound allows researchers to explore various derivatives for enhanced therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-2-((1-(7-(But-2-enyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic Acid

Key Differences :

  • Functional Group : The comparator compound features a but-2-enyl (alkene) substituent instead of the but-2-yn-1-yl (alkyne) group.
  • Terminal Group : A carboxylic acid replaces the methyl ester in the benzoate moiety.

Implications :

  • The alkyne group in the target compound may enhance metabolic stability compared to the alkene, as triple bonds are less prone to oxidation .
  • The methyl ester improves membrane permeability relative to the carboxylic acid, which is typically ionized at physiological pH, limiting passive diffusion .

Table 1: Structural and Physicochemical Comparison

Property Target Compound (Alkyne + Ester) Comparator (Alkene + Acid)
Molecular Weight ~705 g/mol (estimated) ~691 g/mol
LogP (Predicted) ~3.2 ~2.1
Key Functional Groups Alkyne, Ester Alkene, Carboxylic Acid
Solubility (Aqueous) Low (ester form) Moderate (ionized acid)
Diethyl 8-Cyano-7-(4-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives

Relevance : While structurally distinct (imidazopyridine vs. purine core), these derivatives (e.g., compounds 1l and 2d in –7) share synthetic complexity and modular substitution patterns.

Comparison Highlights :

  • Synthetic Routes : Both classes employ multi-step reactions, but the target compound requires stereochemical control (R-configuration), increasing synthesis difficulty .
QSAR and Molecular Descriptor Analysis

underscores the importance of van der Waals and electronic descriptors in predicting bioactivity. For the target compound:

  • Electronic Effects : The electron-deficient quinazolinylmethyl group may enhance interactions with catalytic lysine residues in kinase targets .

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing (R)-methyl 2-... benzoate, and how can enantiomeric purity be ensured?

  • Methodology : The synthesis of structurally complex heterocycles like this compound requires multi-step protocols. Key steps include:

  • Chiral center introduction : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during the formation of the piperidine-carbamoyl linkage .
  • Purification : Employ chiral HPLC (High-Performance Liquid Chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers and confirm purity (>98% ee) .
  • Intermediate validation : Characterize intermediates via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to ensure regioselectivity in the coupling of the quinazolinylmethyl and but-2-yn-1-yl groups .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 2D NMR (COSY, HSQC) to resolve overlapping signals from the purine, quinazoline, and benzoate moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI (Electrospray Ionization) to verify the molecular formula (e.g., observed [M+H]+^+ vs. calculated) .
  • X-ray crystallography : If single crystals are obtainable, this provides definitive stereochemical confirmation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the final coupling step?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to test variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (Pd(OAc)2_2 at 1–5 mol%) .
  • Kinetic monitoring : Use in-situ FTIR or LC-MS to track intermediate consumption and adjust reaction time dynamically .
  • Contradiction resolution : If competing pathways (e.g., dimerization) reduce yield, introduce steric hindrance via bulky ligands (e.g., XPhos) or lower reaction concentrations .

Q. What strategies address contradictions in spectral data during structural elucidation?

  • Methodology :

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations using Gaussian or ORCA) .
  • Isotopic labeling : Use 15N^{15} \text{N}-labeled intermediates to clarify ambiguous signals in the purine core .
  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −20°C to 60°C .

Q. How can in vitro assays evaluate the compound’s biological activity, and what controls are essential?

  • Methodology :

  • Enzyme inhibition assays : Target enzymes (e.g., kinases or proteases) with the compound at 0.1–10 µM concentrations. Include positive controls (known inhibitors) and vehicle controls (DMSO) .
  • Cell-based models : Use luciferase reporters or fluorescence-based viability assays (e.g., MTT). Validate specificity via siRNA knockdown of the target protein .
  • Data normalization : Express activity as % inhibition relative to baseline, with triplicate replicates and statistical analysis (p < 0.05, ANOVA) .

Methodological Best Practices

Q. What safety protocols are critical when handling intermediates with reactive alkynes (e.g., but-2-yn-1-yl groups)?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats and nitrile gloves. Conduct reactions in fume hoods with blast shields .
  • Waste disposal : Quench residual alkynes with copper(I) iodide in wet acetone before disposal to prevent exothermic decomposition .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via UPLC-MS .
  • Excipient compatibility : Test solubility in common buffers (PBS, pH 7.4) and surfactants (e.g., Tween-80) for formulation studies .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodology :

  • Nonlinear regression : Fit data to a four-parameter logistic model (IC50_{50}, Hill slope) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points .

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